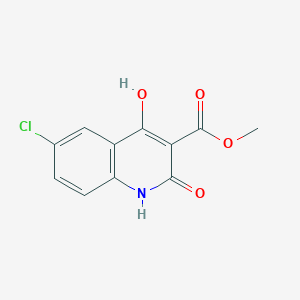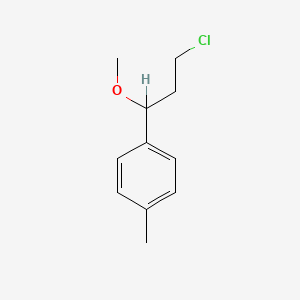
3-Methoxy-3-(4-Tolyl)-Propyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-(4-Tolyl)-Propyl Chloride is an organic compound with the molecular formula C₁₁H₁₅ClO and a molecular weight of 198.689 g/mol . It is a derivative of toluene, where a chlorine atom and a methoxypropyl group are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 3-chloro-1-methoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination This process may utilize diazotization of toluidines followed by treatment with cuprous chloride for specific isomers . The separation of isomers is typically achieved through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-3-(4-Tolyl)-Propyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reducing agents: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-1-methoxypropyl)benzaldehyde or 4-(3-chloro-1-methoxypropyl)benzoic acid.
Reduction: Formation of 4-(3-methoxypropyl)toluene.
Substitution: Formation of 4-(3-hydroxy-1-methoxypropyl)toluene or 4-(3-amino-1-methoxypropyl)toluene.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-3-(4-Tolyl)-Propyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotoluene: A simpler derivative of toluene with a chlorine atom substituted on the benzene ring.
Methoxypropylbenzene: A derivative of benzene with a methoxypropyl group substituted on the ring.
Benzyl chloride: An isomer with a chlorine atom substituted on the methyl group of toluene.
Uniqueness
3-Methoxy-3-(4-Tolyl)-Propyl Chloride is unique due to the presence of both a chlorine atom and a methoxypropyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
6658-59-9 |
|---|---|
Molekularformel |
C11H15ClO |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
1-(3-chloro-1-methoxypropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-9-3-5-10(6-4-9)11(13-2)7-8-12/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
BRGBFUVDFKKJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate](/img/structure/B8806507.png)
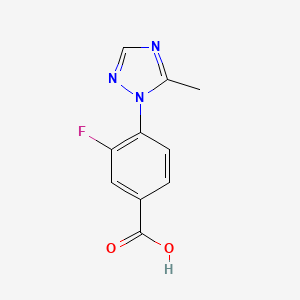
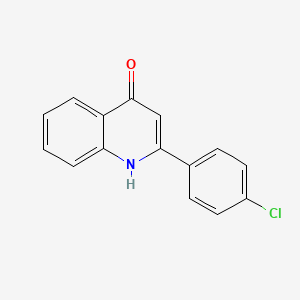
![(S)-methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B8806524.png)
![2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B8806530.png)
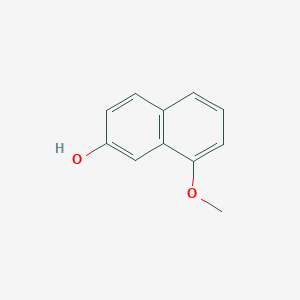
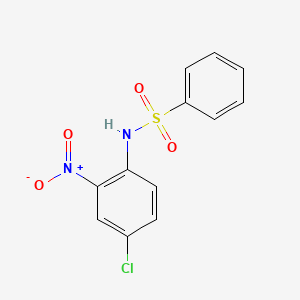
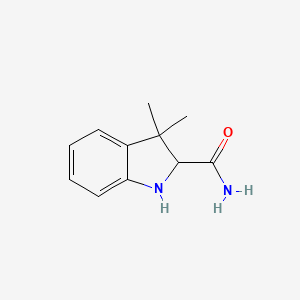
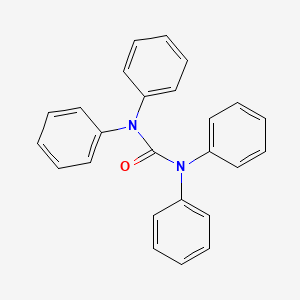
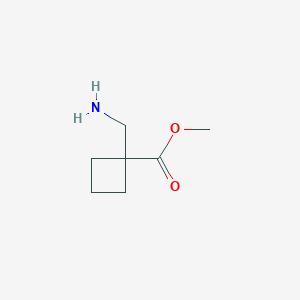
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B8806563.png)
![3-[2-(Methylsulfanyl)ethyl]piperazin-2-one](/img/structure/B8806573.png)
![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol](/img/structure/B8806574.png)
